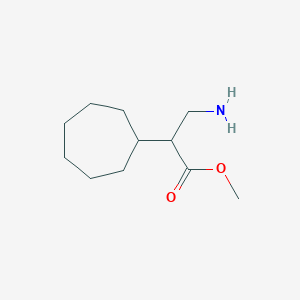

Methyl 3-amino-2-cycloheptylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-cycloheptylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZYZQVGVNNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Classification As an α Cycloheptyl β Amino Ester

The structure of Methyl 3-amino-2-cycloheptylpropanoate is defined by a three-carbon propanoate backbone. An amino group (-NH₂) is attached to the third carbon (the β-carbon), and a seven-membered cycloheptyl ring is attached to the second carbon (the α-carbon). This specific arrangement classifies it as an α-cycloheptyl-β-amino ester.

β-amino acids and their derivatives are crucial building blocks for a wide range of biologically active molecules. researchgate.net Unlike their naturally occurring α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts unique conformational properties and resistance to metabolic degradation. rsc.orgnih.gov The incorporation of carbocyclic rings, such as the cycloheptyl group in this molecule, adds a layer of structural rigidity. This conformational constraint is a valuable tool in peptide design, where such building blocks can be used to induce stable secondary structures like helices and turns in synthetic peptides, known as foldamers. rsc.org The sterically demanding α-cycloalkyl substituent is a key feature, making these compounds challenging to synthesize but valuable as building blocks in peptide and medicinal chemistry. nih.gov

Below is a breakdown of the compound's structural features.

Interactive Table 1: Structural Classification of this compound| Feature | Description | Significance |

| Backbone | Methyl Propanoate | A three-carbon ester chain, providing the core structure. |

| β-substituent | Amino Group (-NH₂) | Classifies the molecule as a β-amino ester, a key pharmacophore in drug design. |

| α-substituent | Cycloheptyl Group | A seven-membered carbocyclic ring that provides significant steric bulk and conformational constraint. |

| Classification | α-Cycloheptyl-β-amino Ester | A non-proteinogenic amino acid derivative with potential applications in peptidomimetics and materials science. |

Importance in Synthetic Organic Methodologies and Research

Asymmetric Synthesis Approaches for Enantiomerically Pure Methyl 3-amino-2-cycloheptylpropanoate

The generation of enantiomerically pure β-amino esters is crucial for their application in pharmaceuticals and as chiral synthons. The presence of two stereocenters in this compound (at the α and β positions) necessitates precise control over the stereochemical outcome of the synthesis. Three primary strategies are employed to achieve this: chiral catalysis, diastereoselective routes, and enzymatic synthesis.

Chiral Catalysis in Propanoate Functionalization

Chiral catalysis offers a powerful method for the enantioselective synthesis of β-amino esters. This approach often involves the use of a chiral Lewis acid or a Brønsted acid to catalyze the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. acs.org

For the synthesis of this compound, a plausible route involves the conjugate addition of an amine or an amine equivalent to methyl 2-cycloheptylideneacetate. The key to achieving high enantioselectivity lies in the choice of the chiral catalyst. Chiral metal complexes, such as those derived from copper, zinc, or magnesium, in combination with chiral ligands, can create a chiral environment that directs the nucleophilic attack to one face of the double bond.

A representative catalytic system could involve a copper(I) complex with a chiral bis(phosphine) ligand. The reaction would proceed by the coordination of the catalyst to the α,β-unsaturated ester, activating it towards nucleophilic attack. The chiral ligand would then control the facial selectivity of the addition of an amine, such as benzylamine, leading to the formation of the desired β-amino ester with high enantiomeric excess.

Table 1: Examples of Chiral Catalysts in Asymmetric Conjugate Addition for β-Amino Ester Synthesis

| Catalyst System | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu(OTf)₂ | (R)-BINAP | α,β-Unsaturated Ester | >90% |

| Zn(OTf)₂ | Chiral Box Ligand | α,β-Unsaturated Amide | 85-95% |

Note: This table presents typical results for analogous reactions and serves as an illustrative guide for the potential synthesis of this compound.

Diastereoselective Routes to the α-Cycloheptyl-β-amino Propanoate Framework

Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry of the two adjacent chiral centers in the target molecule. This can be achieved by employing a chiral auxiliary or by taking advantage of substrate-controlled diastereoselectivity.

One potential diastereoselective route involves the conjugate addition of a chiral amine to an α,β-unsaturated ester bearing the cycloheptyl group. For instance, the use of a chiral α-methylbenzylamine as the nucleophile can induce diastereoselectivity in the addition to methyl 2-cycloheptylacrylate. The stereochemical outcome is dictated by the steric interactions between the chiral amine and the substrate in the transition state. beilstein-journals.org The resulting diastereomers can then be separated by chromatography, and the chiral auxiliary can be removed to yield the enantiomerically enriched β-amino ester.

Another approach is the diastereoselective reduction of a β-keto-α-cycloheptylpropanoate derivative. The synthesis would begin with the acylation of a cycloheptylacetic acid ester to introduce a keto group at the β-position. Subsequent asymmetric reduction of the ketone, using a chiral reducing agent such as a CBS catalyst, would establish the stereocenter at the β-position. The resulting β-hydroxy ester can then be converted to the β-amino ester via a Mitsunobu reaction with a nitrogen nucleophile, often with inversion of configuration.

Table 2: Diastereoselective Conjugate Addition of Chiral Amines to α,β-Unsaturated Esters

| Chiral Amine | Michael Acceptor | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-α-Methylbenzylamine | Methyl Crotonate | up to 95:5 |

| (S)-1-(1-Naphthyl)ethylamine | Ethyl Cinnamate | >90:10 |

Note: This table illustrates the level of diastereoselectivity that can be achieved in similar systems and is indicative of the potential for the synthesis of the target compound.

Enzymatic Synthesis for Stereocontrol in Amino Ester Formation

Enzymatic methods are increasingly recognized for their high stereoselectivity and mild reaction conditions. Lipases and proteases are particularly useful for the kinetic resolution of racemic mixtures of amino esters. nih.govmdpi.comresearchgate.netmdpi.com

In the context of this compound, a racemic mixture of the compound can be synthesized using conventional methods. This racemic mixture can then be subjected to enzymatic resolution. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the amino ester in the presence of an acyl donor, leaving the other enantiomer unreacted. mdpi.com The acylated and unacylated enantiomers can then be easily separated. Alternatively, a lipase can be used for the enantioselective hydrolysis of the ester group of one enantiomer in the racemic mixture.

Another enzymatic approach is the use of transaminases. A suitable β-keto ester precursor, methyl 3-oxo-2-cycloheptylpropanoate, could be subjected to asymmetric amination using an engineered transaminase. These enzymes can exhibit excellent enantioselectivity in the transfer of an amino group from a donor to a ketone, thereby establishing the chiral center at the β-position. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

| Enzyme | Reaction Type | Substrate | Enantiomeric Ratio (E) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Acylation | Racemic β-amino ester | >200 |

| Pseudomonas cepacia Lipase (PSL) | Hydrolysis | Racemic β-amino ester | >100 |

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. High E values indicate excellent enantioselectivity. This data is representative of resolutions of similar β-amino esters.

Established Chemical Synthesis Protocols for this compound

While asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, established chemical protocols provide access to racemic or diastereomeric mixtures of this compound, which can be valuable for further studies or as starting materials for resolution.

Direct Amination Methodologies at the β-Position of Methyl 2-cycloheptylpropanoate

Direct amination at the β-position of a saturated ester is challenging. A more common approach is the conjugate addition of an amine to an α,β-unsaturated precursor, as discussed in the asymmetric synthesis section. However, direct functionalization of the saturated ester can be envisioned through radical-mediated processes or via activation of the β-position.

A plausible, albeit less direct, "direct amination" strategy would involve the introduction of a leaving group at the β-position of methyl 2-cycloheptylpropanoate. This could be achieved by hydroxylation followed by conversion to a sulfonate ester (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with an amine or an amine equivalent, such as sodium azide (B81097) followed by reduction, would yield the desired β-amino ester.

A more direct method for the synthesis of β-amino esters is the Michael addition of amines to α,β-unsaturated esters. mdpi.com For the target compound, this would involve the reaction of an amine with methyl 2-cycloheptylideneacetate or methyl 2-cycloheptylacrylate. This reaction is often catalyzed by a base or a Lewis acid.

Esterification of 3-Amino-2-cycloheptylpropanoic Acid Precursors

A common and straightforward method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 3-amino-2-cycloheptylpropanoic acid. The synthesis of this β-amino acid precursor can be achieved through various methods, such as the Rodionov reaction, which involves the condensation of cycloheptanecarboxaldehyde with malonic acid and ammonia. chemicalbook.com

Once the 3-amino-2-cycloheptylpropanoic acid is obtained, it can be esterified using several standard procedures. The Fischer-Speier esterification is a classic method that involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. nih.govresearchgate.netgoogle.commasterorganicchemistry.comnih.gov The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Alternatively, the use of thionyl chloride (SOCl₂) in methanol is a highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as the catalyst for the esterification. Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net

Table 4: Common Reagents for the Esterification of Amino Acids

| Reagent | Conditions | Advantages |

|---|---|---|

| Methanol / H₂SO₄ or HCl | Reflux | Inexpensive, well-established |

| Methanol / SOCl₂ | 0 °C to reflux | High yielding, formation of acid chloride intermediate |

Note: This table summarizes common esterification methods applicable to the synthesis of the target compound from its carboxylic acid precursor.

Strategies for Cycloheptyl Moiety Introduction into Propanoate Scaffolds

The key challenge in the synthesis of this compound is the introduction of the cycloheptyl group at the C-2 position of the propanoate backbone. Several synthetic methodologies can be envisaged for this transformation, primarily revolving around conjugate addition reactions to α,β-unsaturated ester precursors.

One of the most effective methods for forming a carbon-carbon bond at the β-position of a carbonyl system is the conjugate addition, or Michael addition, of an organometallic reagent. libretexts.orgpressbooks.pub In this context, a suitable precursor would be methyl 3-aminoacrylate or a protected derivative. The cycloheptyl group could be introduced using a cycloheptyl-containing nucleophile. Organocopper reagents, such as lithium dicycloheptylcuprate (a Gilman reagent), are particularly well-suited for 1,4-addition to α,β-unsaturated esters, which would be expected to favor the desired product over a 1,2-addition to the ester carbonyl. libretexts.orgpressbooks.pub

Another powerful approach is the catalytic enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters. organic-chemistry.org The use of a copper catalyst with a chiral ligand, such as a Josiphos-type ligand, can facilitate the addition of cycloheptylmagnesium bromide to a suitable acrylate (B77674) substrate in a highly enantioselective manner. organic-chemistry.org This would allow for the synthesis of specific stereoisomers of the target compound.

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds. researchgate.netorganic-chemistry.org A three-component Mannich-type reaction involving an enolizable ester (or its silyl (B83357) enol ether equivalent), an aldehyde, and an amine can be employed. researchgate.netorganic-chemistry.org For the synthesis of this compound, a variation of this reaction could involve the use of a pre-formed imine and a cycloheptyl-containing enolate. Alternatively, an asymmetric Mannich reaction using a chiral catalyst could provide enantiomerically enriched products. nih.govacs.org

A plausible synthetic route could involve the following steps:

Preparation of a suitable α,β-unsaturated ester, such as methyl acrylate.

Conjugate addition of a cycloheptyl organometallic reagent (e.g., cycloheptylmagnesium bromide or lithium dicycloheptylcuprate) to the acrylate, likely catalyzed by a copper salt to ensure 1,4-addition. organic-chemistry.org

The resulting enolate can then be trapped with an electrophilic nitrogen source to introduce the amino group.

Alternatively, an aza-Michael addition of an amine to methyl cycloheptylacrylate could be considered, though the synthesis of the starting acrylate is a potential challenge. nih.gov

| Method | Reagents | Catalyst/Conditions | Key Features |

| Organocuprate Addition | Methyl acrylate, Lithium dicycloheptylcuprate | CuI, THF, low temperature | Efficient for 1,4-addition of alkyl groups to α,β-unsaturated esters. |

| Catalytic Asymmetric CA | Methyl acrylate, Cycloheptylmagnesium bromide | CuBr·SMe2, Josiphos ligand | Provides high enantioselectivity for the β-substituted ester. organic-chemistry.org |

| Mannich-type Reaction | Silyl ketene (B1206846) acetal (B89532) of methyl acetate, Cycloheptanecarboxaldehyde, Amine | Lewis or Brønsted acid catalyst (e.g., Zn(OTf)2) researchgate.net | A three-component reaction to assemble the β-amino ester framework. Can be made enantioselective. nih.govacs.org |

Sustainable and Green Chemical Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. For a molecule like this compound, several green strategies can be envisioned.

Biocatalysis offers a mild and highly selective alternative to traditional chemical methods. Lipases, for example, have been successfully employed in the synthesis of β-amino esters through Michael additions. mdpi.commdpi.com A potential green synthesis could involve the lipase-catalyzed addition of an amine to a cycloheptyl-substituted acrylate. This approach often proceeds under mild conditions, in greener solvents like methanol, and can exhibit high selectivity, reducing the formation of byproducts. mdpi.com

Another green strategy is the use of microwave irradiation in solvent-free or neat conditions. This has been applied to the synthesis of poly(β-amino esters) through Michael addition polymerization. rsc.org While not a direct synthesis of the target molecule, it demonstrates the feasibility of using microwave energy to drive the underlying C-N bond formation in a more energy-efficient manner.

The development of catalytic methods that avoid stoichiometric reagents is also a key aspect of green chemistry. The use of catalytic amounts of metal salts or organocatalysts in Mannich-type reactions or conjugate additions, as mentioned previously, aligns with these principles by reducing waste. researchgate.netorganic-chemistry.org Furthermore, reactions that can be performed in water or other environmentally benign solvents would enhance the green profile of the synthesis.

| Green Strategy | Approach | Advantages |

| Biocatalysis | Lipase-catalyzed Michael addition of an amine to a suitable cycloheptyl-substituted acrylate. mdpi.commdpi.com | Mild reaction conditions, high selectivity, use of renewable catalysts, reduced byproducts. |

| Microwave Synthesis | Microwave-assisted reaction, potentially under solvent-free conditions. rsc.org | Reduced reaction times, increased energy efficiency, potential for solvent-free reactions. |

| Catalysis | Use of catalytic amounts of Lewis acids (e.g., Zn(OTf)2) or organocatalysts in Mannich reactions. researchgate.netorganic-chemistry.org | High atom economy, reduced waste from stoichiometric reagents, potential for catalyst recycling. |

Continuous Flow Reaction Optimization for this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. lonza.comrsc.org The synthesis of this compound could be significantly optimized using a continuous flow approach.

A flow reactor setup would typically involve pumping the reactants, such as a cycloheptyl-containing nucleophile and an acrylate derivative, through a heated or cooled tube or microreactor. researchgate.netgoogle.com The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. newji.ai

For a lipase-catalyzed synthesis, a packed-bed reactor containing the immobilized enzyme could be used. mdpi.com This setup not only improves the efficiency of the enzymatic reaction due to the high surface-to-volume ratio but also allows for easy separation of the product from the catalyst, which can be reused over multiple runs. mdpi.com Studies have shown that continuous-flow microreactors can significantly improve the efficiency of enzymatic synthesis of β-amino acid esters compared to batch reactors. mdpi.com

The optimization of a continuous flow process would involve systematically varying the following parameters:

Flow rate: This directly controls the residence time of the reactants in the reactor.

Temperature: Precise temperature control can enhance reaction rates and selectivity.

Stoichiometry: The molar ratio of the reactants can be finely tuned to optimize conversion and yield.

Catalyst loading: In a packed-bed reactor, the amount of catalyst can be adjusted to achieve the desired conversion.

The integration of real-time analytical techniques, such as HPLC or IR spectroscopy, can enable automated optimization of the reaction conditions. atomfair.com

| Parameter | Optimization Strategy | Impact on Synthesis |

| Residence Time | Adjusting the flow rate of the reactant streams. newji.ai | Determines the reaction time; shorter residence times can prevent byproduct formation. mdpi.com |

| Temperature | Using a temperature-controlled reactor module. newji.ai | Influences reaction kinetics and enzyme stability in biocatalytic processes. mdpi.com |

| Reactant Ratio | Varying the relative flow rates of the individual reactant pumps. | Optimizes the stoichiometry for maximum conversion of the limiting reagent. |

| Mixing | Employing microreactors with efficient mixing geometries. | Ensures homogeneous reaction conditions, leading to improved yields and reproducibility. newji.ai |

| Catalyst | Using a packed-bed reactor with an immobilized catalyst (e.g., lipase). mdpi.com | Facilitates catalyst reuse and simplifies product purification. |

Chemical Reactivity and Transformation of Methyl 3 Amino 2 Cycloheptylpropanoate

Nucleophilic Reactions of the Amino Moiety

The primary amino group in Methyl 3-amino-2-cycloheptylpropanoate serves as a key site for nucleophilic attack, enabling a variety of chemical modifications.

Acylation and Sulfonylation Studies on the 3-Amino Group

The 3-amino group readily undergoes acylation and sulfonylation reactions with appropriate electrophiles. These reactions are fundamental in peptide synthesis and the introduction of various functional groups.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. The choice of solvent and base is crucial to control the reaction rate and minimize side reactions.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | Methyl 3-(acetylamino)-2-cycloheptylpropanoate |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | Methyl 3-(benzoylamino)-2-cycloheptylpropanoate |

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. These derivatives are often crystalline solids and are important in medicinal chemistry.

| Sulfonylating Agent | Base | Product |

| p-Toluenesulfonyl Chloride | Pyridine | Methyl 3-((4-methylphenyl)sulfonamido)-2-cycloheptylpropanoate |

| Methanesulfonyl Chloride | Triethylamine | Methyl 3-(methylsulfonamido)-2-cycloheptylpropanoate |

Alkylation and Reductive Amination Pathways

Alkylation: Direct alkylation of the 3-amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products, making it less synthetically useful for selective mono-alkylation. The steric hindrance from the adjacent cycloheptyl group may favor mono-alkylation to some extent.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. wikipedia.org This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govdigitellinc.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method provides a high degree of control and generally results in good yields of the mono-alkylated product. For instance, the reductive amination of β-ketoesters derived from amino acids has been demonstrated to yield β,γ-diamino esters. nih.gov

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium Cyanoborohydride | Methyl 3-(methylamino)-2-cycloheptylpropanoate |

| Acetone | Sodium Triacetoxyborohydride | Methyl 3-(isopropylamino)-2-cycloheptylpropanoate |

Condensation and Cyclization Reactions Involving the β-Amino Functionality

The β-amino ester motif is a versatile precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Condensation: The amino group can condense with various carbonyl compounds to form imines or enamines, which can serve as intermediates for further transformations. mdpi.com For example, condensation with β-dicarbonyl compounds can lead to the formation of enamine adducts.

Cyclization: Intramolecular cyclization of suitably derivatized this compound can lead to the formation of cyclic structures such as β-lactams or other nitrogen-containing heterocycles. For instance, intramolecular cyclization of ω-imino-esters has been shown to produce cyclic β-amino acid derivatives. nih.gov The formation of cyclic poly(β-amino ester)s has also been reported through intramolecular cyclization. rsc.org

Reactions of the Ester Functionality

The methyl ester group of this compound is susceptible to various transformations, including hydrolysis, transesterification, and reduction.

Transesterification and Saponification Studies

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This process is useful for modifying the ester group to alter the physical and chemical properties of the molecule. The transesterification of β-keto esters is a well-established transformation. nih.govrsc.org Poly(β-amino ester) gels have been shown to undergo degradation in alcohols through transesterification. nih.gov

| Alcohol | Catalyst | Product |

| Ethanol | Sulfuric Acid (catalytic) | Ethyl 3-amino-2-cycloheptylpropanoate |

| Isopropanol | Sodium Methoxide (catalytic) | Isopropyl 3-amino-2-cycloheptylpropanoate |

Saponification: Saponification, or the base-promoted hydrolysis of the ester, yields the corresponding carboxylate salt. youtube.comyoutube.com Subsequent acidification protonates the carboxylate to give the free β-amino acid, 3-amino-2-cycloheptylpropanoic acid. This is a common method for deprotecting the carboxyl group in amino acid chemistry. Studies on the saponification of amino acid esters have explored various conditions to avoid racemization. google.comnih.govgoogle.com

| Base | Solvent | Product (after acidification) |

| Sodium Hydroxide | Water/Methanol (B129727) | 3-Amino-2-cycloheptylpropanoic acid |

| Lithium Hydroxide | Tetrahydrofuran/Water | 3-Amino-2-cycloheptylpropanoic acid |

Reduction to Alcohol Derivatives

The methyl ester can be reduced to the corresponding primary alcohol, 3-amino-2-cycloheptylpropan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LAH). The resulting amino alcohol is a valuable building block for the synthesis of various biologically active molecules and ligands. The synthesis of similar 3-amino-1,2-propanediol (B146019) derivatives has been reported. google.comhubspotusercontent-na1.netresearchgate.net

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride | Tetrahydrofuran | 3-Amino-2-cycloheptylpropan-1-ol |

Transformations Involving the Cycloheptyl Substituent

Oxidation: The cycloheptyl ring is susceptible to oxidation at its methylene (B1212753) positions, particularly those adjacent to the main chain (benzylic-like positions), which can be activated. Treatment with strong oxidizing agents could potentially lead to the formation of cyclic ketones. For instance, oxidation could yield a ketone at one of the positions on the cycloheptyl ring. The specific position of oxidation would depend on the reaction conditions and the directing effects of the rest of the molecule.

Ring Contraction: Ring contraction of cycloheptyl systems can be induced under various conditions, often involving rearrangement reactions. For example, a Favorskii-type rearrangement of an α-halo ketone derived from the cycloheptyl ring could lead to a cyclohexylcarboxylic acid derivative. Another possibility is a Wolff rearrangement of a diazoketone, which would also result in a six-membered ring. These contractions can be a powerful tool for accessing different carbocyclic scaffolds. researchgate.netharvard.eduntu.ac.uk

Ring Expansion: Conversely, ring expansion reactions could transform the cycloheptyl ring into a cyclooctyl system. One common method for ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a cyclic aminomethyl alcohol with nitrous acid. This generates a carbocation that can undergo rearrangement to expand the ring. wikipedia.orgyoutube.com

The following table outlines hypothetical transformations of the cycloheptyl substituent of this compound, based on known chemical reactions for similar cycloalkanes.

| Transformation | Reagents and Conditions | Hypothetical Product |

| Oxidation | KMnO4 or CrO3 | Methyl 3-amino-2-(oxo-cycloheptyl)propanoate |

| Ring Contraction | 1. Bromination; 2. Base (e.g., NaOMe) | Methyl 3-amino-2-(carboxycyclohexyl)propanoate derivative |

| Ring Expansion | 1. Functional group manipulation to form an aminomethyl alcohol on the cycloheptyl ring; 2. NaNO2, HCl | Methyl 3-amino-2-(cyclooctyl)propanoate derivative |

This table presents plausible transformations based on general organic chemistry principles, as direct experimental data for this compound is not available.

Multicomponent Reaction Engagements of this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The β-amino ester functionality of this compound makes it a suitable candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In this context, the primary amine of this compound can act as the amine component. Reacting it with an aldehyde, a carboxylic acid, and an isocyanide would lead to the formation of a complex peptidomimetic structure. The bulky cycloheptyl group would likely influence the stereochemical outcome of the reaction.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the parent molecule does not directly participate as one of the three core components, it could be modified to do so. For instance, if the amino group were to be converted into an isocyanide, the resulting molecule could then participate in a Passerini reaction with a carboxylic acid and a carbonyl compound.

The following table provides hypothetical examples of this compound's engagement in multicomponent reactions.

| Multicomponent Reaction | Reactants | Hypothetical Product Structure |

| Ugi Reaction | This compound, Benzaldehyde, Acetic Acid, tert-Butyl isocyanide | A complex bis-amide incorporating the cycloheptylpropanoate backbone |

| Modified Passerini Reaction | Isocyanide derivative of this compound, Propionic acid, Acetone | An α-acyloxy amide with the cycloheptylpropanoate moiety attached to the isocyanide-derived carbon |

This table illustrates potential applications in multicomponent reactions based on the known reactivity of β-amino esters. Specific experimental validation for this compound is not documented in the available literature.

Design and Synthesis of Analogues and Derivatives of Methyl 3 Amino 2 Cycloheptylpropanoate

Modification of the Amino Group in Methyl 3-amino-2-cycloheptylpropanoate

The primary amino group in this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. Common modifications include acylation, alkylation, and sulfonylation, which can significantly alter the compound's polarity, basicity, and hydrogen-bonding capabilities.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a fundamental transformation for introducing a variety of substituents. For instance, acylation with different acid chlorides can introduce alkyl, aryl, or heterocyclic moieties.

| Acylating Agent | Product |

| Acetyl chloride | Methyl 3-(acetylamino)-2-cycloheptylpropanoate |

| Benzoyl chloride | Methyl 3-(benzoylamino)-2-cycloheptylpropanoate |

| Cyclohexanecarbonyl chloride | Methyl 3-(cyclohexanecarboxamido)-2-cycloheptylpropanoate |

Alkylation: Reductive amination is a common method for the N-alkylation of primary amines. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method allows for the introduction of primary or secondary alkyl groups.

Sulfonylation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. Sulfonamides are known for their distinct chemical and biological properties.

Derivatization of the Ester Group in this compound

The methyl ester functionality of the target compound can be readily modified to produce other esters, amides, or carboxylic acids, providing another avenue for creating analogues with varied properties.

Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, a variety of other esters can be synthesized. The choice of alcohol can be used to modulate properties such as volatility and solubility.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of specific coupling agents. This allows for the introduction of a wide array of substituents at this position.

Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid, 3-amino-2-cycloheptylpropanoic acid. This carboxylic acid is a key intermediate that can be used in further derivatization reactions, such as amide bond formation.

Variations within the Cycloheptyl Ring System of this compound Analogues

Modification of the cycloheptyl ring itself offers a strategy to explore the impact of steric bulk and conformational rigidity on the molecule's properties. While direct modification of the existing ring can be challenging, the synthesis of analogues with different cycloalkyl groups is a more common approach. The synthesis of β-amino acids with cyclic substituents can be achieved through methods such as the conjugate addition of amines to α,β-unsaturated esters. By starting with different cycloalkyl-substituted α,β-unsaturated esters, a variety of analogues can be prepared.

| Cycloalkyl Group | Resulting β-Amino Ester Analogue |

| Cyclopentyl | Methyl 3-amino-2-cyclopentylpropanoate |

| Cyclohexyl | Methyl 3-amino-2-cyclohexylpropanoate |

| Cyclooctyl | Methyl 3-amino-2-cyclooctylpropanoate |

Furthermore, the introduction of substituents on the cycloheptyl ring could provide analogues with altered lipophilicity and conformational preferences. This could be achieved by starting with appropriately substituted cycloheptanecarbaldehydes in a multi-step synthetic sequence.

Integration into Peptide or Peptidomimetic Scaffolds via Amidation or Esterification

β-Amino acids are valuable building blocks for the synthesis of peptides and peptidomimetics with enhanced stability towards enzymatic degradation. rsc.org The carboxylic acid derivative of this compound can be coupled to the N-terminus of a peptide chain, while the amino group can be coupled to the C-terminus of a peptide.

Amide Bond Formation: Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), can be used to facilitate the formation of an amide bond between the carboxylic acid of the protected β-amino acid and the free amine of a peptide or another amino acid. Similarly, the amino group of the title compound can be acylated by a peptide's carboxylic acid.

Ester Bond Formation: The carboxylic acid can also be esterified with a hydroxyl group present in a peptide or another molecule, forming a depsipeptide or other ester-containing structures.

The incorporation of this cycloheptyl-containing β-amino acid into peptide scaffolds can induce specific secondary structures, such as helices and turns, due to the conformational constraints imposed by the cyclic substituent. rsc.orgchemrxiv.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 3 Amino 2 Cycloheptylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl 3-amino-2-cycloheptylpropanoate, providing detailed information about the connectivity, chemical environment, and stereochemistry of the atoms within the molecule. Both ¹H and ¹³C NMR spectra are essential for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) protons (-OCH₃) of the ester group would likely appear as a sharp singlet in the upfield region, typically around 3.6-3.8 ppm. The protons on the cycloheptyl ring would produce a complex multiplet pattern in the range of approximately 1.2 to 2.0 ppm due to extensive spin-spin coupling. The protons on the propanoate backbone, specifically at the C2 and C3 positions, are diastereotopic and would therefore be expected to show complex splitting patterns. The proton at C2, being adjacent to the cycloheptyl group and the ester, would likely resonate in the 2.3-2.7 ppm range. The two protons at C3, adjacent to the amino group, would likely appear as distinct multiplets. The protons of the primary amine (-NH₂) would typically present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The methoxy carbon (-OCH₃) would likely appear around 50-55 ppm. The carbons of the cycloheptyl ring would resonate in the aliphatic region, generally between 25 and 45 ppm, with the carbon attached to the propanoate chain (C1' of the cycloheptyl group) being slightly more downfield. The C2 and C3 carbons of the propanoate backbone would be found in the 40-60 ppm range, with their exact shifts influenced by the neighboring substituents.

Stereochemical Assignment and Conformational Analysis: Due to the presence of two chiral centers (C2 and the point of attachment on the cycloheptyl ring, assuming it is substituted in a way to create a chiral center), this compound can exist as multiple stereoisomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry by identifying through-space correlations between protons. For instance, NOE correlations between the proton at C2 and specific protons on the cycloheptyl ring can help establish their relative orientation.

Furthermore, the cycloheptyl ring is known to exist in several low-energy conformations, such as the twist-chair and chair forms. The coupling constants (J-values) between protons on the ring, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles and thus the predominant conformation of the ring in solution. Low-temperature NMR studies could also be used to "freeze out" different conformers and study their individual characteristics.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| -COOCH₃ | 3.6 - 3.8 | 50 - 55 | s | Methoxy group |

| C=O | - | 170 - 175 | - | Carbonyl carbon |

| CH (C2) | 2.3 - 2.7 | 45 - 55 | m | Methine proton on backbone |

| CH₂ (C3) | 2.8 - 3.2 | 40 - 50 | m | Methylene (B1212753) protons adjacent to NH₂ |

| -NH₂ | Variable | - | br s | Amine protons |

| Cycloheptyl CH | 1.2 - 2.0 | 35 - 45 | m | Methine proton on cycloheptyl |

| Cycloheptyl CH₂ | 1.2 - 2.0 | 25 - 35 | m | Methylene protons on cycloheptyl |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. Using a technique like electrospray ionization (ESI), the molecule can be gently ionized, typically forming the protonated molecule [M+H]⁺.

Molecular Formula Confirmation: The high mass accuracy of HRMS allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₁H₂₁NO₂), the expected exact mass of the neutral molecule is 199.15723 u. The protonated molecule [M+H]⁺ would therefore have an m/z value of 200.16451. The experimentally measured mass can be compared to this theoretical value to confirm the elemental composition.

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation and obtain structural information. The fragmentation of β-amino esters often follows characteristic pathways. Common fragmentation patterns for the protonated molecule could include:

Loss of methanol (B129727) (CH₃OH): A neutral loss of 32 u, resulting from the elimination of the methoxy group and a proton, is a common fragmentation pathway for methyl esters.

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the bond between C2 and the carbonyl group can lead to the loss of the methoxycarbonyl radical.

Cleavage of the cycloheptyl ring: The cycloheptyl group can undergo ring-opening or fragmentation, leading to a series of characteristic losses.

Loss of ammonia (B1221849) (NH₃): Although less common for a protonated primary amine, under certain conditions, a neutral loss of 17 u could be observed.

The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule, such as the presence of the methyl ester and the cycloheptyl group.

Interactive Data Table: Predicted HRMS Fragmentation Data for [C₁₁H₂₁NO₂ + H]⁺

| m/z (Predicted) | Fragment | Neutral Loss | Description |

| 200.16451 | [M+H]⁺ | - | Protonated molecular ion |

| 168.13829 | [M+H - CH₃OH]⁺ | 32.02622 | Loss of methanol |

| 141.14882 | [M+H - COOCH₃]⁺ | 59.01330 | Loss of methoxycarbonyl group |

| Various | - | Various | Fragments from cycloheptyl ring cleavage |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) will produce a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-O Stretching: The C-O stretching vibrations of the ester group will appear as two bands, an asymmetric stretch around 1150-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the aliphatic cycloheptyl and propanoate backbone will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

The absence of certain bands can also be informative. For example, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups or carboxylic acids.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300 - 3500 | -NH₂ | N-H Stretch | Medium |

| 2850 - 2960 | C-H | C-H Stretch (Aliphatic) | Strong |

| 1735 - 1750 | C=O | C=O Stretch (Ester) | Strong, Sharp |

| 1590 - 1650 | -NH₂ | N-H Bend | Medium |

| 1150 - 1300 | C-O | C-O Asymmetric Stretch (Ester) | Strong |

| 1000 - 1100 | C-O | C-O Symmetric Stretch (Ester) | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Molecular Geometry: The analysis would reveal the exact conformation of the cycloheptyl ring in the solid state, confirming whether it adopts a chair, twist-chair, or other conformation. It would also precisely define the stereochemical relationship between the substituents on the propanoate backbone and the cycloheptyl ring. The bond lengths and angles of the ester and amine functional groups can be accurately determined and compared to theoretical values.

Computational and Theoretical Investigations of Methyl 3 Amino 2 Cycloheptylpropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations provide information about the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. In Methyl 3-amino-2-cycloheptylpropanoate, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making it the most probable site for electrophilic attack.

The LUMO, conversely, indicates the molecule's electrophilic character, representing the region where an electron is most likely to be accepted. For this compound, the LUMO is anticipated to be centered on the carbonyl group (C=O) of the ester functionality. This suggests that nucleophilic attack will preferentially occur at the carbonyl carbon.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the amino group |

| LUMO | 2.1 | Localized on the ester carbonyl group |

| HOMO-LUMO Gap | 11.6 | Indicates high kinetic stability |

Note: These values are representative and would be obtained from specific quantum chemical calculations (e.g., using Density Functional Theory).

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map is invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would reveal distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These areas are expected to be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group due to their high electronegativity and the presence of lone pairs.

Positive Potential (Blue): Regions of low electron density, indicating electrophilic character. These are typically found around the hydrogen atoms of the amino group and the hydrogen atoms attached to the cycloheptyl ring. The carbonyl carbon would also exhibit a degree of positive potential.

This distribution of electrostatic potential highlights the molecule's polar nature and its capacity for hydrogen bonding, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor.

Conformational Analysis using Ab Initio and Density Functional Theory (DFT) Methods

The flexibility of the cycloheptyl ring and the rotatable bonds in the propanoate chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy landscape of their interconversion.

Ab initio and Density Functional Theory (DFT) methods are employed to perform these analyses. A systematic search of the potential energy surface is conducted by rotating the key dihedral angles. For each resulting geometry, an energy minimization is performed to find the nearest local minimum.

The primary degrees of freedom for conformational changes in this molecule include:

Rotation around the C-C bonds of the propanoate backbone.

Rotation around the C-N bond of the amino group.

The various chair and boat-like conformations of the cycloheptyl ring.

Studies would likely reveal that the most stable conformers are those that minimize steric hindrance between the bulky cycloheptyl group and the ester group. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could also play a significant role in stabilizing certain conformations.

Table 2: Relative Energies of Plausible Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Description |

| 1 | 0.00 | τ(N-C-C-C=O) = 60, τ(C-C-C=O) = 180 | Extended chain, minimal steric clash |

| 2 | 1.25 | τ(N-C-C-C=O) = -60, τ(C-C-C=O) = 180 | Alternative extended chain conformation |

| 3 | 2.50 | τ(N-C-C-C=O) = 75, τ(C-C-C=O) = -30 | Folded conformation with potential intramolecular H-bond |

Note: The dihedral angles and relative energies are illustrative and would be determined through detailed computational scans.

Reaction Mechanism Prediction and Transition State Analysis of this compound Transformations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

A plausible transformation for this compound is the intramolecular cyclization to form a lactam, a cyclic amide. This reaction would involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the ester.

Computational investigation of this reaction would involve:

Locating the Transition State (TS): The geometry of the transition state for the cyclization would be determined. This structure represents the highest energy point along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactant and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactant (the open-chain amino ester) and the product (the lactam).

The results of such a study would provide detailed insights into the feasibility of the reaction and the factors that influence its rate. For instance, the conformational pre-organization of the reactant could significantly lower the activation energy.

Table 3: Calculated Energetics for the Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.8 |

| Product (Lactam) | -5.2 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from reaction mechanism studies.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a detailed picture of a molecule's behavior in an explicit solvent environment.

An MD simulation of this compound in a solvent such as water would involve:

System Setup: A single molecule of the amino ester would be placed in a box of explicit solvent molecules (e.g., water).

Simulation: The system's evolution over time would be simulated by solving Newton's equations of motion for all atoms. This would generate a trajectory of atomic positions and velocities.

Analysis: The trajectory would be analyzed to extract information about the molecule's dynamics, conformational flexibility in solution, and its interactions with the solvent.

Key insights from such a simulation would include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For instance, the RDF between the amino group's nitrogen and water's oxygen would reveal the structure of the hydrogen-bonded water molecules.

Hydrogen Bonding Dynamics: The lifetime of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds, can be calculated.

Conformational Dynamics: The simulation would show how the molecule samples different conformations in solution and the timescales of these conformational changes.

Table 4: Representative Data from a Molecular Dynamics Simulation of this compound in Water

| Property | Calculated Value | Description |

| Average N-O(water) H-bonds | 2.5 | Average number of hydrogen bonds between the amino group and water |

| Average C=O...H(water) H-bonds | 1.8 | Average number of hydrogen bonds between the carbonyl oxygen and water |

| First Solvation Shell Radius (N) | 3.5 Å | Radius of the first layer of water molecules around the nitrogen atom |

Note: These values are representative of the type of quantitative data that can be extracted from MD simulations.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The presence of both a primary amine and a methyl ester group in methyl 3-amino-2-cycloheptylpropanoate makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govnih.gov These ring systems are fundamental scaffolds in many biologically active molecules and pharmaceuticals. nih.gov The dual functionality allows for intramolecular cyclization reactions or sequential intermolecular reactions to build the heterocyclic core.

The primary amine can act as a nucleophile, while the ester group can be a target for nucleophilic attack or be transformed into other functional groups to facilitate cyclization. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. The cycloheptyl group, while largely sterically influential, can also impact the reactivity and conformation of the resulting heterocyclic system.

Below is a table illustrating potential heterocyclic systems that could be synthesized from this compound.

| Target Heterocycle | Reaction Type | Potential Co-reactant |

| Dihydropyrimidinone | Biginelli Reaction | Aldehyde, Urea/Thiourea (B124793) |

| Piperidinone | Dieckmann Condensation (after N-acylation) | Strong Base |

| Pyrrolidinone | Amidation followed by reduction and cyclization | Dicarboxylic acid derivative |

| Benzodiazepine | Condensation | o-Aminobenzaldehyde |

These examples highlight the versatility of this compound as a starting material for generating molecular diversity in heterocyclic chemistry. The specific reaction conditions would determine the final product, allowing chemists to tailor the synthesis toward a desired molecular framework.

Chiral Building Block in Natural Product and Fine Chemical Synthesis

Chirality is a critical aspect in the synthesis of pharmaceuticals and natural products, as different enantiomers of a molecule can have vastly different biological activities. nih.govmdpi.com When prepared in an enantiomerically pure form, this compound can serve as a valuable chiral building block. nih.gov The stereocenter at the C-2 position can be used to introduce a specific three-dimensional arrangement into the target molecule.

The asymmetric synthesis of complex molecules often relies on the use of such chiral synthons to control the stereochemical outcome of key bond-forming reactions. nih.gov The cycloheptyl group can impart specific conformational constraints that may be beneficial in achieving high diastereoselectivity in subsequent synthetic steps.

The application of chiral amino acid derivatives is widespread in the synthesis of natural products. nih.gov For example, non-proteinogenic amino acids are often incorporated into peptide-based drugs to enhance their stability and activity. While direct examples involving this compound are not prominent in the literature, its structural motifs are relevant to the synthesis of complex alkaloids and polyketides.

The following table presents hypothetical applications of a chiral form of this compound in the synthesis of complex molecules.

| Target Molecule Class | Role of the Chiral Building Block |

| Modified Peptides | Introduction of a non-natural amino acid with a bulky side chain |

| Alkaloids | Formation of a key stereocenter in the heterocyclic core |

| Chiral Ligands | Asymmetric catalyst for metal-catalyzed reactions |

The use of such chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and selective preparation of enantiomerically pure compounds. acs.org

Utility in the Preparation of Specialized Organic Materials and Linkers

The functional groups present in this compound also lend themselves to applications in materials science. The primary amine can be used as a point of attachment or as a reactive site for polymerization. For instance, it can be incorporated into polymers to modify their physical and chemical properties.

In the field of metal-organic frameworks (MOFs), molecules containing amino groups are frequently used as linkers to connect metal nodes, forming porous three-dimensional structures. ekb.eg While typically aromatic amines are used, the principles could be extended to aliphatic amines like the one in this compound for the creation of novel MOF architectures. The ester group could be hydrolyzed to the corresponding carboxylic acid to serve as the binding site to the metal centers.

The cycloheptyl group can also influence the properties of the resulting materials by affecting the packing and porosity of the structure. The combination of the amine for linkage and the bulky cycloheptyl group for structural control makes this compound a potentially interesting candidate for the design of new organic materials.

| Material Type | Function of this compound |

| Functionalized Polymers | Monomer unit providing amine functionality |

| Metal-Organic Frameworks (MOFs) | Organic linker (after hydrolysis of the ester) |

| Self-Assembled Monolayers | Surface modification agent |

The ability to tailor the properties of materials at the molecular level is crucial for the development of new technologies, and versatile building blocks like this compound can play a significant role in this endeavor.

Analytical Methodologies for the Characterization and Quantification of Methyl 3 Amino 2 Cycloheptylpropanoate

Chromatographic Separation Techniques for Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities and by-products. The purity of Methyl 3-amino-2-cycloheptylpropanoate can be effectively determined using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for separating non-volatile or thermally sensitive compounds. For amino esters, a reversed-phase HPLC method is often employed. oup.com Purity is determined by calculating the relative area of the main compound peak against the total area of all peaks in the chromatogram, excluding the solvent front. To enhance detection, especially with detectors like UV-Vis, derivatization of the amino group may be necessary. nih.gov Reagents can be used to introduce a chromophore into the molecule, significantly improving sensitivity. oup.comnih.gov

A typical HPLC method for a β-amino ester could involve the following parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., triethylammonium (B8662869) phosphate) oup.com |

| Flow Rate | 1.0 mL/min oup.com |

| Detector | UV-Vis at a wavelength suitable for the derivatized or underivatized compound (e.g., 231 nm or 254 nm) oup.comosha.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile compounds. birchbiotech.com To make this compound amenable to GC analysis, derivatization is often required to increase its volatility and thermal stability. The primary amine can be converted to a less polar derivative. The sample is then vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com Coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification based on peak area and identification of impurities based on their mass spectra. birchbiotech.commdpi.com The purity is calculated by dividing the peak area of the target compound by the total area of all peaks, excluding the solvent. birchbiotech.comyoutube.com

A representative set of GC-MS parameters is outlined below:

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) |

| Detector | Mass Spectrometer (MS) operating in scan or selected ion monitoring (SIM) mode |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains stereocenters, it can exist as different enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (% ee) of a sample, which is a critical measure of its stereochemical purity. High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective method for this purpose. yakhak.orggoogle.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely successful in resolving the enantiomers of amino acid esters and related chiral compounds. yakhak.org The separation mechanism relies on differential transient interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase. yakhak.org The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram.

For enhanced sensitivity and improved chromatography, the amino ester may be derivatized with a fluorescent tag like a nitrobenzoxadiazole (NBD) group. yakhak.org

A typical chiral HPLC method could be configured as follows:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA - amylose tris(3,5-dimethylphenylcarbamate)) yakhak.org |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) yakhak.org |

| Flow Rate | 1.0 mL/min yakhak.org |

| Detector | UV-Vis (e.g., 310 nm) or Fluorescence (FL) if derivatized (e.g., Ex: 470 nm, Em: 530 nm) yakhak.org |

| Column Temperature | Ambient |

Quantitative Spectroscopic Methods for Concentration and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance in a solution or the yield of a reaction. ox.ac.ukethz.ch Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, it relies on comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known concentration. ox.ac.uk

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.netsciepub.com For absolute quantification, a known mass of an internal standard is added to a known mass of the sample containing the analyte. ox.ac.ukethz.ch The internal standard should be stable, of high purity, and have at least one resonance signal that is well-resolved from the analyte's signals. ox.ac.uk By comparing the integrals of the analyte and the standard, the precise concentration or purity of the analyte can be calculated. ox.ac.uksciepub.com

A hypothetical ¹H qNMR experiment to determine the yield of this compound could be set up as follows:

| Parameter | Description |

| Analyte | This compound |

| Analyte Signal | A well-resolved signal, e.g., the singlet from the methyl ester (-OCH₃) protons. |

| Internal Standard | A high-purity compound with a simple spectrum, e.g., Maleic acid or 1,3,5-Trimethoxybenzene. |

| Solvent | A deuterated solvent in which both analyte and standard are fully soluble (e.g., CDCl₃, DMSO-d₆). |

| Calculation | The concentration of the analyte is determined using the formula relating the integrals, number of protons, and molar masses of the analyte and the internal standard. ox.ac.uk |

This method is particularly valuable for determining the yield of a chemical reaction directly from the crude reaction mixture, providing a rapid and accurate assessment without the need for extensive purification and isolation. researchgate.net

Emerging Research Frontiers and Future Prospects for Methyl 3 Amino 2 Cycloheptylpropanoate Studies

Development of Novel Catalytic Systems for its Efficient Synthesis

The efficient and stereocontrolled synthesis of β-amino esters is a critical area of research. For a molecule like methyl 3-amino-2-cycloheptylpropanoate, the development of novel catalytic systems is paramount. Future research is likely to focus on both organocatalysis and transition-metal catalysis to achieve high yields and enantioselectivities.

Organocatalysis: Chiral bifunctional organocatalysts, such as thiourea (B124793) derivatives, have shown considerable promise in the asymmetric synthesis of β-amino esters. nih.gov These catalysts operate through a dual-activation mechanism, simultaneously activating both the nucleophile and the electrophile. For the synthesis of this compound, a potential approach would be the Mannich reaction between a cycloheptyl-containing ester and an appropriate imine, catalyzed by a chiral thiourea catalyst. The development of novel catalysts with tailored steric and electronic properties will be crucial to optimize the diastereoselectivity and enantioselectivity of this transformation. Simple primary β-amino alcohols are also being explored as efficient and environmentally friendly organocatalysts for asymmetric Michael additions to form chiral adducts. rsc.org

Transition-Metal Catalysis: Rhodium-catalyzed three-component coupling reactions offer a one-pot synthesis of chiral β-amino esters from amines, aldehydes, and ethyl bromoacetate. jst.go.jp This approach could be adapted for the synthesis of the target molecule, potentially offering high diastereoselectivity. Furthermore, palladium-catalyzed conjugate addition of a carbamate (B1207046) nucleophile to an enone is another promising avenue. organic-chemistry.org The development of new ligands for these transition metals will be a key research focus, aiming to enhance catalytic activity and selectivity.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Reaction Type | Potential Advantages |

|---|---|---|

| Chiral Thiourea | Asymmetric Mannich Reaction | High enantioselectivity, mild reaction conditions. nih.gov |

| Primary β-Amino Alcohols | Asymmetric Michael Addition | Eco-friendly, readily available catalysts. rsc.org |

| Rhodium Complexes | Three-Component Coupling | One-pot synthesis, high diastereoselectivity. jst.go.jp |

| Palladium Complexes | Conjugate Addition | Neutral conditions, good regiocontrol. organic-chemistry.org |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond its synthesis, the functionalization of this compound is a key area for future research. Unconventional reaction pathways, particularly those involving transition-metal-catalyzed C-H functionalization, are expected to play a significant role. nih.govresearchgate.net These methods allow for the direct modification of C-H bonds, offering a more atom-economical and efficient approach to synthesizing derivatives compared to traditional methods that require pre-functionalized substrates.

For this compound, C-H functionalization could be employed to introduce a variety of substituents onto the cycloheptyl ring. This would enable the creation of a library of derivatives with diverse steric and electronic properties, which could then be screened for interesting biological activities or used as building blocks in the synthesis of more complex molecules. Palladium-catalyzed C(sp³)–H arylation is a powerful tool for this purpose. nih.gov The development of directing groups that can control the regioselectivity of the C-H functionalization will be a critical aspect of this research.

Advancements in In-situ Spectroscopic Monitoring of this compound Transformations

To optimize the synthesis and functionalization of this compound, a detailed understanding of the reaction kinetics and mechanisms is essential. In-situ spectroscopic monitoring techniques are powerful tools for gaining this insight in real-time. rsc.orgspectroscopyonline.com Future research will likely see the increased application of techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry to monitor the transformations of this molecule as they occur. acs.orgmdpi.comrsc.org

In-situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. rsc.org Raman spectroscopy, being particularly sensitive to changes in molecular vibrations, can offer complementary information, especially for reactions in aqueous media. mdpi.comrsc.org In-situ mass spectrometry provides a highly sensitive and selective method for identifying and quantifying reaction components, including transient intermediates. acs.org The data obtained from these techniques will be invaluable for optimizing reaction conditions, identifying reaction bottlenecks, and elucidating complex reaction mechanisms.

Table 2: In-situ Spectroscopic Techniques for Monitoring Transformations

| Technique | Information Gained | Advantages |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. rsc.org | Widely applicable, provides kinetic data. rsc.org |

| Raman Spectroscopy | Molecular vibrational information, suitable for aqueous media. mdpi.comrsc.org | Non-destructive, provides structural information. mdpi.comrsc.org |

| Mass Spectrometry | Identification and quantification of reaction components, including transient species. acs.org | High sensitivity and selectivity. acs.org |

Computational Design of New Derivatives with Tuned Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. jocpr.comresearchgate.net For this compound, DFT calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of new derivatives with specific reactivity profiles. mdpi.comnih.gov

By calculating properties such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies, researchers can gain insights into the molecule's electrophilic and nucleophilic sites. jocpr.comresearchgate.net This information can be used to predict the outcome of different reactions and to design new derivatives with enhanced or suppressed reactivity at specific positions. For instance, the introduction of electron-withdrawing or electron-donating groups on the cycloheptyl ring could be computationally modeled to understand their effect on the reactivity of the amino and ester functionalities. This computational pre-screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic targets. The study of structure-reactivity relationships through computational methods will be crucial in unlocking the full potential of this class of molecules. nih.govmanchester.ac.uk

Q & A

Basic: What are the key synthetic routes for Methyl 3-amino-2-cycloheptylpropanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification and amination steps. A plausible route starts with cycloheptanecarboxylic acid derivatives, followed by coupling with methyl 3-aminopropanoate. Optimization includes:

- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling if aromatic intermediates are involved.

- Temperature control : Maintain 60–80°C during esterification to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%, as noted in structural analogs) .

- Characterization : Confirm via H/C NMR and mass spectrometry (e.g., molecular ion peak at m/z 199.30 for CHNO) .

Basic: How is the structure of this compound characterized using spectroscopic methods?

Answer:

Key techniques include:

- NMR spectroscopy :

- H NMR: Peaks for cycloheptyl protons (δ 1.2–2.1 ppm, multiplet), methyl ester (δ 3.6 ppm, singlet), and amine (δ 1.5 ppm, broad).

- C NMR: Carbonyl (δ 170–175 ppm), cycloheptyl carbons (δ 25–35 ppm).

- Mass spectrometry (MS) : ESI-MS shows [M+H] at m/z 200.3, consistent with molecular weight 199.30 .

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and amine N-H (~3350 cm).

Advanced: How does the cycloheptyl group influence the compound’s physicochemical properties compared to cycloalkyl analogs?

Answer:

The cycloheptyl group introduces distinct steric and electronic effects:

- Solubility : Reduced aqueous solubility compared to cyclopentyl analogs due to increased hydrophobicity (log P ~2.5 vs. ~1.8 for cyclopentyl) .

- Steric hindrance : Larger ring size may slow enzymatic degradation, as seen in cyclohexyl analogs in biological studies .